molecular formula C9H13FN2 B2396130 (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248171-72-2

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

Cat. No. B2396130
M. Wt: 168.215
InChI Key: USBDWUYRBQYXIS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine selectively binds to the dopamine transporter ((2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine) and inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants, but (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a lower abuse potential and fewer side effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine depend on the dose, route of administration, and the specific brain regions targeted. At low doses, it increases the release of dopamine in the prefrontal cortex, enhancing cognitive function and attention. At higher doses, it activates the reward pathway in the brain, leading to euphoria and addiction-like behavior. It also has effects on other neurotransmitters, such as norepinephrine and serotonin, which can modulate its overall effects.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine in lab experiments include its high selectivity for (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, its lower abuse potential and fewer side effects compared to other psychostimulants, and its ability to modulate dopamine release in a dose-dependent manner. However, its limitations include the potential for off-target effects on other neurotransmitter systems, the need for specialized equipment and expertise for its synthesis and handling, and the ethical concerns associated with its use in animal experiments.

Future Directions

There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as ADHD, depression, and drug addiction. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the development of novel analogs of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with improved selectivity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

Scientific Research Applications

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to investigate the role of dopamine in brain function and behavior.

properties

IUPAC Name

(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDWUYRBQYXIS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CN=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine

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